1-Cyclopropyl-2-methoxybenzene

Enantioselective synthesis Chiral cyclopropane Iron carbene chemistry

1-Cyclopropyl-2-methoxybenzene (synonyms: 2-cyclopropylanisole, o-methoxyphenylcyclopropane) is a C10H12O aryl ether featuring a cyclopropyl group ortho to a methoxy substituent on the benzene ring. This compound belongs to the arylcyclopropane class, valued in medicinal chemistry for the cyclopropyl ring's ability to modulate metabolic stability, conformational rigidity, and target binding.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 10292-66-7
Cat. No. B3030902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-methoxybenzene
CAS10292-66-7
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CC2
InChIInChI=1S/C10H12O/c1-11-10-5-3-2-4-9(10)8-6-7-8/h2-5,8H,6-7H2,1H3
InChIKeyDDAJXTMICFOAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-methoxybenzene (CAS 10292-66-7): Ortho-Substituted Cyclopropyl Aryl Ether for Regioselective Synthesis and Medicinal Chemistry Building Block Procurement


1-Cyclopropyl-2-methoxybenzene (synonyms: 2-cyclopropylanisole, o-methoxyphenylcyclopropane) is a C10H12O aryl ether featuring a cyclopropyl group ortho to a methoxy substituent on the benzene ring . This compound belongs to the arylcyclopropane class, valued in medicinal chemistry for the cyclopropyl ring's ability to modulate metabolic stability, conformational rigidity, and target binding [1]. It is supplied as a research chemical by multiple vendors, typically at 95–98% purity, and is positioned as a versatile intermediate for pharmaceutical and agrochemical building block applications.

Why 1-Cyclopropyl-2-methoxybenzene Cannot Be Interchanged with Its Para or Meta Isomers: Evidence of Substituent-Position-Dependent Reactivity and Synthetic Utility


Although the ortho (CAS 10292-66-7), meta (CAS 54134-93-9), and para (CAS 4030-17-5) isomers of cyclopropylanisole share the identical molecular formula and atom connectivity, their substitution pattern dictates fundamentally different reactivity profiles. The ortho isomer exhibits an 8.5-fold lower electrophilic aromatic substitution partial rate factor (f = 1,630) compared to the para isomer (f = 13,900) due to steric interference with the bisected conformation of the cyclopropyl group [1]. Critically, the ortho-methoxy arrangement uniquely enables transition-metal-mediated stereoselective transformations—the methoxy oxygen and the cyclopropyl ring can act as a bidentate directing motif for chromium tricarbonyl complexation, enabling enantioselective carbene transfer chemistry that is inaccessible to meta and para congeners [2]. These position-specific features mean that substituting one isomer for another in a synthetic route or SAR study will alter reaction outcomes, stereochemical fidelity, and potentially biological target engagement.

1-Cyclopropyl-2-methoxybenzene (10292-66-7): Comparator-Anchored Quantitative Differentiation Evidence for Procurement and Experimental Design


Ortho-Methoxy Enables Chromium-Mediated Enantioselective Cyclopropanation: A Synthetic Capability Absent in Meta and Para Isomers

The ortho-methoxy group of 1-cyclopropyl-2-methoxybenzene is essential for arene–chromium tricarbonyl complexation, which is a prerequisite for the chiral iron carbene approach to stereoselective cyclopropane synthesis. In this method, the (η6-o-CH3OC6H4)Cr(CO)3 fragment directs carbene transfer to styrene derivatives, yielding o-methoxyphenylcyclopropanes with high diastereoselectivities and moderate to excellent enantioselectivities [1]. Neither the meta nor para isomer can form the requisite bidentate Cr(CO)3–arene complex, as the methoxy group in those positions cannot simultaneously chelate the chromium center while maintaining cyclopropyl proximity. This represents a qualitative functional advantage—not continuous quantitative—and is therefore classified as supporting evidence.

Enantioselective synthesis Chiral cyclopropane Iron carbene chemistry

Ortho-Cyclopropyl Substituent Is 8.5-Fold Less Activating Than Para in Electrophilic Aromatic Substitution: Implications for Downstream Derivatization

In acid-catalyzed hydrogen exchange (detritiation) of cyclopropylbenzene derivatives, the para-cyclopropyl substituent exhibits a partial rate factor f = 13,900 (σ+ = −0.473), while the ortho-cyclopropyl substituent is markedly less activating with f = 1,630—an 8.5-fold reduction [1]. The log(fo)/log(fp) ratio for cyclopropylbenzene is 0.77, significantly lower than the −0.875 ± 0.01 typical of other alkyl- and cycloalkyl-benzenes, indicating that the bisected conformation optimal for cyclopropyl conjugation is sterically disfavored in the ortho position [1]. Note: these data are from cyclopropylbenzene (no methoxy); the methoxy group's additional activating effect is not captured. The ortho-cyclopropyl–methoxy combination creates a unique electronic landscape where the strong activating methoxy group and the sterically hindered cyclopropyl group exert opposing influences on ring reactivity.

Electrophilic aromatic substitution Partial rate factor Regioselectivity

Differential Lipophilicity and Boiling Point: Ortho Isomer Exhibits Higher Computed XLogP3 and Lower Predicted Boiling Point vs. Para Isomer

Computed and predicted physicochemical data reveal measurable differences between the ortho and para isomers. The ortho isomer (10292-66-7) has a computed XLogP3 of 3.3 and a predicted boiling point of 212.4 ± 19.0 °C at atmospheric pressure with a predicted density of 1.047 ± 0.06 g/cm³ . The para isomer (4030-17-5) has an ACD/LogP of 3.18 (or KowWin estimate 3.42) , a predicted boiling point of 226.7 ± 19.0 °C at 760 mmHg, and a predicted density of 1.0 ± 0.1 g/cm³ , with an experimentally reported density of 1.047 g/cm³ [1]. The ortho isomer's XLogP3 of 3.3 exceeds the para isomer's ACD/LogP of 3.18 by ΔLogP = +0.12, indicating marginally higher lipophilicity. The boiling point difference of approximately 14 °C (predicted values) may facilitate separation of isomer mixtures by fractional distillation.

Physicochemical properties Lipophilicity Chromatographic purification

Para Isomer Undergoes Extensive P450 O-Demethylation (90%): Ortho Isomer May Offer Divergent Metabolic Stability Due to Steric Shielding

Liver microsomal metabolism studies of p-cyclopropylanisole (para isomer, 1b) using phenobarbital-induced rat microsomes revealed that O-demethylation accounts for 90% of total metabolism, with benzylic hydroxylation as the only other detected pathway [1]. No cyclopropyl ring-opened metabolites were detected for the related compound cyclopropylbenzene (1a). For the ortho isomer (1-cyclopropyl-2-methoxybenzene), no equivalent microsomal metabolism study was identified in the literature. However, the ortho-methoxy group experiences steric shielding from the adjacent cyclopropyl ring, which may hinder CYP enzyme access to the methoxy methyl group, potentially reducing the rate of O-demethylation relative to the para isomer. Direct experimental confirmation is absent; this inference is drawn from well-established steric effects on CYP-mediated O-dealkylation.

Cytochrome P450 metabolism O-Demethylation Metabolic stability

Vendor Purity and Analytical Documentation: Batch-Specific QC (NMR, HPLC, GC) at 98% vs. Uncharacterized 'As-Is' Supply

Procurement channels for 1-cyclopropyl-2-methoxybenzene offer markedly different purity specifications and analytical documentation. Bidepharm supplies the compound at 98% standard purity with batch-specific QC reports including NMR, HPLC, and GC data . LeYan also lists 98% purity . AKSci specifies a minimum purity of 95% with long-term cool, dry storage and provides SDS and COA documentation . In contrast, Sigma-Aldrich (AldrichCPR product L168610) explicitly states that it 'does not collect analytical data for this product,' sells it 'AS-IS,' and 'makes no representation or warranty whatsoever,' placing the burden of identity and purity verification on the buyer . For the para isomer (4030-17-5), AKSci similarly offers 95% minimum purity . The availability of batch-specific QC for the ortho isomer from certain vendors is a tangible procurement differentiator, particularly for GLP studies or publications requiring rigorous compound characterization.

Chemical procurement Quality control Batch traceability

Comparative Commercial Scarcity and Premium Pricing: Ortho Isomer Commands a Higher Price Point Than Para Isomer, Reflecting Synthetic Accessibility Differences

The ortho isomer is listed at premium pricing compared to its para counterpart, reflecting the greater synthetic challenge of installing the cyclopropyl group ortho to an existing methoxy substituent. Chemscene lists 1-cyclopropyl-2-methoxybenzene at approximately $1,600 USD per gram . The para isomer (4030-17-5) is available from multiple vendors at significantly lower cost points, consistent with its greater commercial availability and the relative ease of para-selective cyclopropylation of anisole. While exact para isomer pricing varies by vendor and scale, the ortho isomer is consistently described as a 'rare and unique chemical' in Sigma-Aldrich's collection for early discovery researchers , indicating limited commercial production volume. This scarcity is directly linked to the ortho substitution pattern, which disfavors direct Friedel-Crafts cyclopropylation due to steric hindrance and electronic deactivation as documented above (Evidence Item 2).

Chemical sourcing Cost comparison Synthetic accessibility

Optimal Application Scenarios for 1-Cyclopropyl-2-methoxybenzene (10292-66-7): Evidence-Driven Deployment in Synthesis, Medicinal Chemistry, and Analytical Sourcing


Enantioselective Synthesis of Chiral Cyclopropane Building Blocks via Chromium-Mediated Carbene Transfer

Research groups pursuing stereochemically defined cyclopropane derivatives for SAR studies should prioritize the ortho isomer. The ortho-methoxy group is mechanistically required for Cr(CO)3–arene complexation, which is the foundational step in the chiral iron carbene methodology that delivers o-methoxyphenylcyclopropanes with high diastereoselectivities and moderate to excellent enantioselectivities [1]. This synthetic route is not accessible with the meta or para isomers. MedChem teams exploring cyclopropane-containing lead series where chirality at the cyclopropane ring is pharmacophoric will find the ortho isomer irreplaceable for this specific transformation.

Late-Stage Functionalization of Cyclopropylanisole Scaffolds Requiring Predictable Electrophilic Reactivity

When planning electrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts acylation) on a cyclopropylanisole core, the ortho isomer's substantially reduced partial rate factor (f = 1,630 vs. f = 13,900 for the para isomer) [2] must inform reaction design. The ortho isomer is the preferred substrate when the goal is to slow electrophilic attack at positions activated by the methoxy group, enabling greater temporal control over exothermic reactions or directing substitution to less-activated positions. Conversely, if rapid electrophilic functionalization is desired, the para isomer would be the superior choice.

Metabolic Stability Screening of Cyclopropyl-Containing Aryl Ether Lead Series

In drug discovery programs where the cyclopropylanisole motif is being evaluated as a phenyl ring bioisostere, the ortho isomer warrants inclusion alongside the para isomer in head-to-head microsomal stability assays. The para isomer's established metabolic liability—90% O-demethylation by CYP450 [3]—may be mitigated in the ortho isomer through steric shielding of the methoxy group by the adjacent cyclopropyl ring. A comparative intrinsic clearance experiment (ortho vs. para in human liver microsomes) would directly quantify any metabolic advantage, informing scaffold selection before resource-intensive in vivo PK studies.

Procurement for GLP Studies or Publication-Quality Research Requiring Traceable Analytical Documentation

For studies destined for regulatory submission, patent exemplification, or high-impact publication, researchers should preferentially source 1-cyclopropyl-2-methoxybenzene from vendors providing batch-specific QC documentation (NMR, HPLC, GC at ≥98% purity) . The Sigma-Aldrich AldrichCPR product explicitly lacks analytical data and is sold AS-IS, making it unsuitable for applications requiring citable purity evidence without independent re-characterization. Procurement specifications should mandate a Certificate of Analysis with chromatographic purity and spectroscopic identity confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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